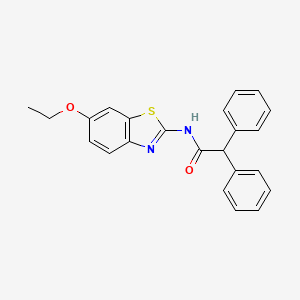

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide, also known as EBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBA is a fluorescent probe that has been used to study a variety of biological processes, including protein-protein interactions, enzyme kinetics, and membrane fluidity. In

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide has been used in a variety of scientific research applications due to its fluorescent properties. One of the most common applications of this compound is in the study of protein-protein interactions. This compound can be used to label specific proteins and monitor their interactions with other proteins in real-time. This allows researchers to gain insights into the mechanisms underlying various biological processes.

This compound has also been used to study enzyme kinetics. By labeling specific enzymes with this compound, researchers can monitor their activity levels in real-time and gain insights into the mechanisms underlying enzyme catalysis. Additionally, this compound has been used to study membrane fluidity, which is important for understanding how molecules move across cell membranes.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide involves its ability to bind to specific molecules and emit fluorescence when excited by light. This compound has a high affinity for certain amino acids, such as cysteine and histidine, which allows it to selectively label proteins and other biomolecules. When this compound is excited by light, it emits fluorescence, which can be detected and used to monitor various biological processes.

Biochemical and Physiological Effects

This compound has been shown to have minimal biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound does not significantly affect cell viability or function, even at high concentrations. Additionally, in vivo studies have shown that this compound is rapidly cleared from the body and does not accumulate in tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide is its ability to selectively label specific biomolecules, such as proteins and enzymes. This allows researchers to monitor specific biological processes in real-time and gain insights into the underlying mechanisms. Additionally, this compound is relatively easy to use and can be incorporated into a variety of experimental setups.

However, there are also limitations to using this compound in lab experiments. One limitation is that this compound requires excitation by light, which can limit its use in certain experimental setups. Additionally, this compound has a relatively short half-life, which means that it may need to be replenished during long-term experiments.

Future Directions

There are many potential future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide. One area of research could focus on developing new synthesis methods for this compound that are more efficient or cost-effective. Additionally, researchers could explore new applications for this compound in scientific research, such as studying the dynamics of protein-protein interactions in live cells.

Another area of research could focus on developing new fluorescent probes that have similar properties to this compound but with improved characteristics, such as longer half-lives or increased fluorescence intensity. Finally, researchers could explore the use of this compound in clinical applications, such as imaging specific biomolecules in vivo for diagnostic purposes.

Conclusion

In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been used to study a variety of biological processes, including protein-protein interactions, enzyme kinetics, and membrane fluidity. This compound has minimal biochemical and physiological effects on cells and organisms and has several advantages and limitations for lab experiments. There are many potential future directions for research on this compound, including developing new synthesis methods, exploring new applications, and developing new fluorescent probes.

Synthesis Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been well-established in the literature and has been used to produce this compound for various scientific research studies.

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-2-27-18-13-14-19-20(15-18)28-23(24-19)25-22(26)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,2H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJVLPZRTKSVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6061850.png)

![[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)

![2-(2,2-dimethylpropanoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061867.png)

![3-(2-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B6061872.png)

![2-(cyclopentylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6061886.png)

![6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B6061897.png)

![2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6061903.png)

![ethyl 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061908.png)

![1-cyclopropyl-7-(4-hydroxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6061914.png)

![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)

![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6061937.png)

![benzyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6061941.png)

![N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)